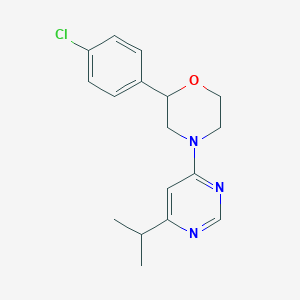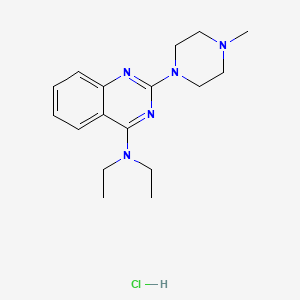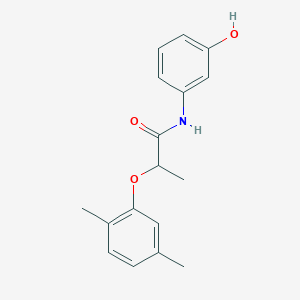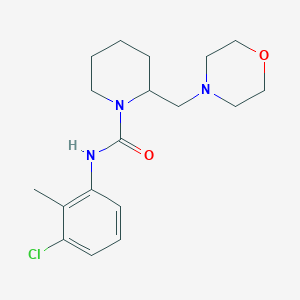![molecular formula C14H13N3O3S B5378167 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one, commonly known as MNTX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MNTX is not fully understood. However, studies have suggested that it can interact with metal ions and form stable complexes. It can also generate reactive oxygen species upon exposure to light, which can cause damage to biological molecules like DNA and proteins.
Biochemical and Physiological Effects:
MNTX has been shown to have both biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, MNTX has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MNTX is its fluorescent property, which makes it a useful tool for detecting metal ions in biological and environmental samples. It can also be used as a photosensitizer in PDT for cancer treatment. However, one of the limitations of MNTX is its photobleaching property, which can reduce its fluorescence intensity over time. In addition, its stability in biological systems needs to be further investigated.
Orientations Futures
There are several future directions for research on MNTX. One area of research is the development of MNTX-based sensors for detecting metal ions in biological and environmental samples. Another area of research is the optimization of MNTX-mediated PDT for cancer treatment. In addition, the stability and pharmacokinetics of MNTX in biological systems need to be further investigated for its potential use in clinical applications.
In conclusion, MNTX is a synthetic compound that has shown promising applications in various fields of scientific research. Its fluorescent property and potential use as a photosensitizer in PDT make it a promising candidate for developing sensors and cancer treatments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Méthodes De Synthèse
The synthesis of MNTX involves the reaction of 2-nitro-4-methylphenylamine with 2-thiophenecarboxaldehyde in the presence of acetic acid and sodium acetate. This reaction results in the formation of 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one. The purity of the synthesized compound can be checked using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
MNTX has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. MNTX exhibits strong fluorescence emission in the presence of metal ions like Zn2+ and Cd2+. This property makes it a promising candidate for developing sensors for detecting metal ions in biological and environmental samples.
Another area of research is the use of MNTX as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. MNTX can generate singlet oxygen upon exposure to light, which can cause damage to cancer cells. Studies have shown that MNTX-mediated PDT can effectively kill cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-3-[2-(methylamino)-4-nitroanilino]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-15-12-9-10(17(19)20)4-5-11(12)16-7-6-13(18)14-3-2-8-21-14/h2-9,15-16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSUNHJBMHGEY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)


![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)


![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)
